(2E)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-11-yl}-3-(thiophen-2-yl)prop-2-en-1-one is a nitrogen-rich tricyclic derivative featuring a conjugated enone system linked to a thiophene moiety. Its core structure includes a 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-tetraen-11-yl group, which integrates multiple nitrogen atoms into a rigid bicyclic framework.
Properties
IUPAC Name |
(E)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-12-9-16-18-10-13-11-20(7-6-15(13)21(16)19-12)17(22)5-4-14-3-2-8-23-14/h2-5,8-10H,6-7,11H2,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQJEBSMHJXXCQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C=CC4=CC=CS4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)/C=C/C4=CC=CS4)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions involving appropriate precursors. For instance, starting from a suitable diene and a nitrile, a Diels-Alder reaction followed by cyclization can be employed.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Final Assembly: The final step involves the formation of the enone linkage through a condensation reaction, typically using an aldehyde and a ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the enone linkage, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to the presence of the tricyclic core and the thiophene ring.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its binding affinity and selectivity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tricyclic core and the thiophene ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding properties.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s tetraazatricyclo framework distinguishes it from oxygen-containing analogs. For example, 11-hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one () replaces nitrogen atoms with oxygen, resulting in a dioxatricyclo system.
Table 1: Structural Features of Tricyclic Compounds
| Compound | Heteroatoms in Core | Key Functional Groups | Molecular Weight (g/mol)* |
|---|---|---|---|
| Target Compound | 4N, 0O | Enone, thiophene | ~350 (estimated) |
| 11-Hydroxy-dioxatricyclo derivative | 0N, 2O | Ketone, hydroxyl, isopropylidene | 290.3 (reported) |
*Molecular weight of the target compound is estimated based on its formula; the dioxatricyclo derivative’s value is from .
Substituent Effects
The thiophene group in the target compound contrasts with benzo[h]chromene derivatives (), which feature fused benzene and pyran rings.
Triazole and Thioether Formation
The target compound’s tetraazatricyclo core likely involves triazole synthesis strategies similar to those in and . For instance:
- Iodocyclization : Used in to form 3-((2E)-3-chloro-2-propenyl)thio-4-methyl-1,2,4-triazoles, this method could facilitate cyclization steps in the target compound’s synthesis.
- Thioether Linkages : The thiophene-prop-2-en-1-one moiety may arise from thiol-ene coupling or Michael addition reactions, analogous to methods in for alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetates .
Antimycobacterial and Antiprotozoal Activity
The thiophene group in the target compound may enhance membrane permeability or metal-binding capacity, analogous to sulfur-containing antimycobacterial agents .
Comparison with Triazole-Based Therapeutics
1,2,4-Triazole derivatives () are known for antifungal and antibacterial properties. The tetraazatricyclo system in the target compound could offer improved metabolic stability compared to simpler triazoles, though this requires experimental validation .
Crystallographic and Computational Analysis
The structural determination of such complex tricyclic systems likely employs SHELXL () for refinement and ORTEP-3 () for visualization. For example, the dioxatricyclo derivative () was presumably characterized using these tools, highlighting their utility in resolving stereochemical details .
Biological Activity
The compound (2E)-1-{4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraen-11-yl}-3-(thiophen-2-yl)prop-2-en-1-one represents a unique class of organic compounds with potential biological applications. Its complex structure suggests diverse interactions with biological systems, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound can be characterized by its intricate tricyclic framework and the presence of a thiophene moiety. This structural configuration is likely to influence its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities including:
- Antimicrobial properties
- Anticancer effects
- Anti-inflammatory actions
These activities are often attributed to the ability of such compounds to interact with key biological pathways and molecular targets.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes involved in cell signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth and survival.
- Induction of Apoptosis : By disrupting normal signaling pathways, these compounds can lead to programmed cell death in cancer cells.
- Interaction with DNA : The structural features may allow for intercalation into DNA, disrupting replication and transcription processes.
Anticancer Activity
In vitro studies have shown that derivatives of similar structures can induce apoptosis in various cancer cell lines through the modulation of the PI3K/Akt/mTOR pathway. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | PI3K inhibition |
| Compound B | MCF-7 | 10 | mTOR inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest potential applications in treating infections caused by resistant strains.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated the anticancer effects of similar tetraazatricyclo compounds on breast cancer cell lines. The results indicated significant reduction in cell viability and increased apoptosis rates.
- Antimicrobial Activity Assessment : In a study published in Phytotherapy Research, the compound was tested against a panel of bacterial strains and exhibited promising results as an antimicrobial agent.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis of polyheterocyclic compounds like this requires multi-step protocols. Key steps include:
- Thiophene coupling : Reacting thiophene derivatives with triazole precursors under controlled temperature (40–60°C) in polar aprotic solvents (DMF or DMSO) to ensure E/Z isomer specificity .
- Cyclization : Iodocyclization (e.g., using iodine in chloroform) to form the tetraazatricyclic core, monitored via TLC and GC-MS to track intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the final product. Yield optimization involves adjusting stoichiometry of 3-mercapto-4-methyl-1,2,4-triazole derivatives and reaction time .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and conjugated enone systems (δ 7.2–8.1 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the tetraazatricyclic core .
- GC-MS : Confirm molecular ion peaks (e.g., m/z 400–450 range) and fragmentation patterns to validate the structure .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C–S bond distances in thiophene moieties) for absolute configuration confirmation .
Q. How can researchers analyze the compound’s conformational stability under varying conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical for fused heterocycles).
- Solubility studies : Test in DMSO, methanol, and chloroform to determine aggregation tendencies.
- pH-dependent NMR : Monitor enone tautomerization or thiophene ring protonation in acidic/basic conditions .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during iodocyclization?
Methodological Answer: Competing pathways can arise due to:
- Halogen bonding : Iodine may interact with nitrogen lone pairs in the triazole ring, leading to non-productive intermediates. GC-MS traces of m/z 320–350 may indicate such byproducts .
- Steric effects : Bulky substituents on the tetraazatricyclic core hinder cyclization, favoring dimerization. Use low-concentration conditions (0.1 M) to mitigate this .
- Isomerization : E/Z isomerization of the propenone moiety can occur; control via light exclusion and inert atmosphere .
Q. How can computational modeling predict the compound’s reactivity or bioactivity?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), correlating with electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Prioritize thiophene and enone moieties as key binding regions .
- MD simulations : Predict solubility by calculating solvation free energy in water/octanol systems .
Q. What strategies resolve contradictions in bioactivity data across similar analogs?
Methodological Answer:
- SAR studies : Systematically vary substituents (e.g., methyl vs. trifluoromethyl on the triazole ring) and test in vitro against target enzymes. Use ANOVA to identify statistically significant trends .
- Metabolic profiling : Incubate with liver microsomes to identify oxidation hotspots (e.g., thiophene sulfoxidation) that reduce efficacy .
- Crystallographic overlay : Compare X-ray structures of active/inactive analogs to pinpoint conformational requirements for target binding .
Q. How should researchers design experiments to address conflicting spectral data?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., δ 7.0–8.0 ppm) to assign coupling between thiophene and triazole protons .
- Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex 1H NMR spectra .
- High-resolution MS : Use HRMS-ESI to distinguish between isobaric species (e.g., [M+H]⁺ vs. [M+Na]⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
